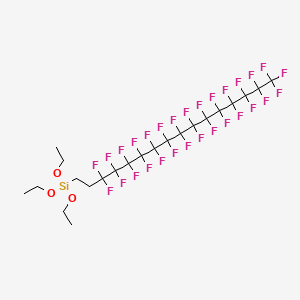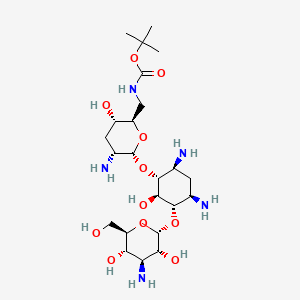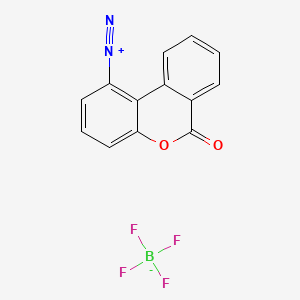
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a diazonium group, which makes it highly reactive and useful in synthetic chemistry.
Métodos De Preparación
The synthesis of DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) typically involves the reaction of dibenzo[b,d]pyran-6-one with diazonium salts under controlled conditions. One common method includes the use of Rh(III)-catalyzed cascade C–H activation and C–C bond cleavage . This reaction is carried out in the presence of aryl ketone O-acetyl oximes and quinones, leading to the formation of the desired product . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) involves the activation of the diazonium group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in catalytic processes, the Rh(III) catalyst plays a crucial role in facilitating the C–H activation and C–C bond cleavage .
Comparación Con Compuestos Similares
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) can be compared with other similar compounds such as:
Dibenzo[b,d]pyran-6-one: A structurally related compound with different reactivity.
Benzo[d]naphtho[1,2-b]pyran-6-one: Another related compound with bactericidal and antitumor properties.
Gilvocarcins: Natural products with similar structural motifs and pharmacological relevance.
Propiedades
Número CAS |
73927-76-1 |
|---|---|
Fórmula molecular |
C13H7BF4N2O2 |
Peso molecular |
310.01 g/mol |
Nombre IUPAC |
6-oxobenzo[c]chromene-1-diazonium;tetrafluoroborate |
InChI |
InChI=1S/C13H7N2O2.BF4/c14-15-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)17-11;2-1(3,4)5/h1-7H;/q+1;-1 |
Clave InChI |
STPHJARZPORYDE-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=C(C=CC=C3OC2=O)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


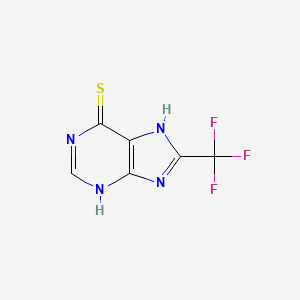
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
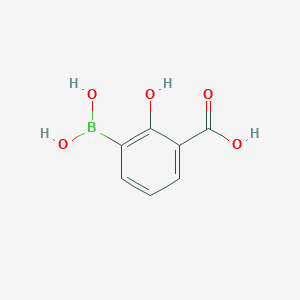
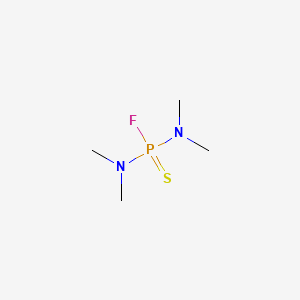
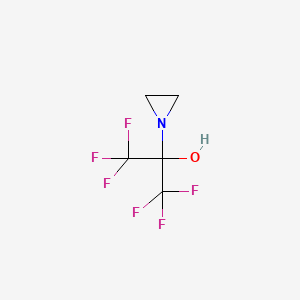
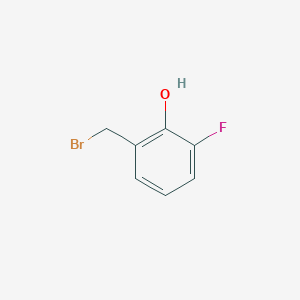
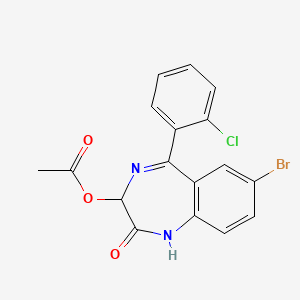
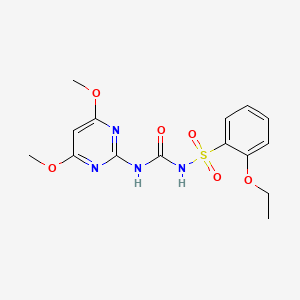
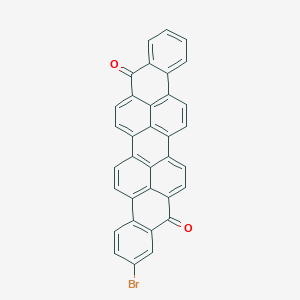

![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
